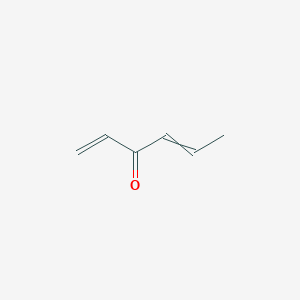
Hexa-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa-1,4-dien-3-one is an organic compound with the molecular formula C6H8O It is characterized by a conjugated diene system and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexa-1,4-dien-3-one can be synthesized through various methods. One common approach involves the aldol condensation of acrolein with acetone, followed by dehydration to form the conjugated diene system. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as distillation and purification to remove any impurities and obtain a high-quality product suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions: Hexa-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products Formed:
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexa-1,4-dien-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which Hexa-1,4-dien-3-one exerts its effects involves interactions with various molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or interfere with essential enzymatic processes. The compound’s conjugated diene system allows it to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species and subsequent cellular damage.
Comparaison Avec Des Composés Similaires
Hexa-1,4-dien-3-one can be compared with other similar compounds such as:
1,4-Hexadiene: Similar in structure but lacks the ketone functional group, making it less reactive in certain chemical reactions.
Cyclohexa-1,4-diene: Contains a cyclic structure, which imparts different chemical properties and reactivity.
Penta-1,4-dien-3-one: Similar in structure but with one less carbon atom, affecting its physical and chemical properties.
Propriétés
Numéro CAS |
10575-36-7 |
|---|---|
Formule moléculaire |
C6H8O |
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
hexa-1,4-dien-3-one |
InChI |
InChI=1S/C6H8O/c1-3-5-6(7)4-2/h3-5H,2H2,1H3 |
Clé InChI |
ZMYSGNXLIXWNDV-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



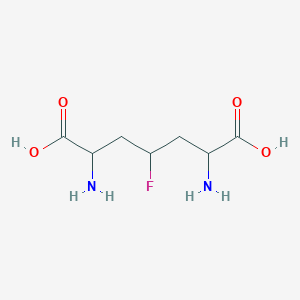

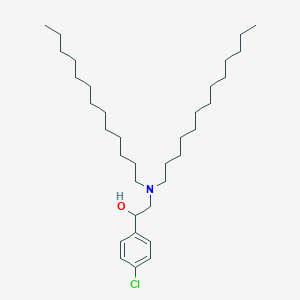

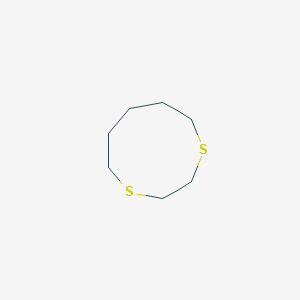
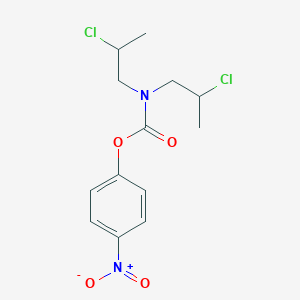
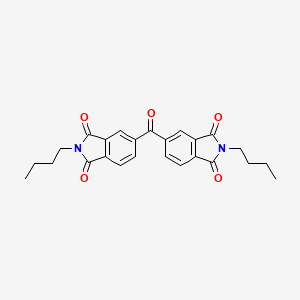
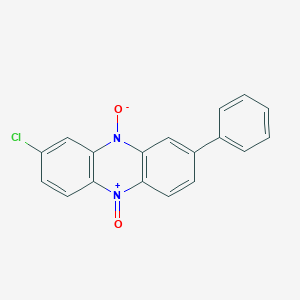
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
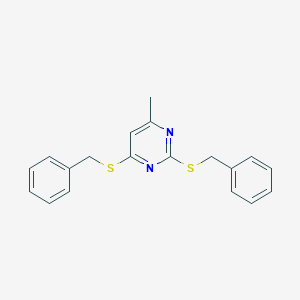

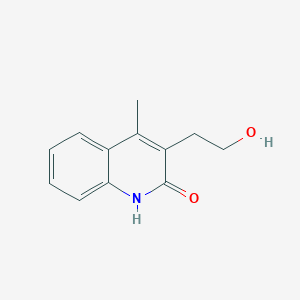
![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
